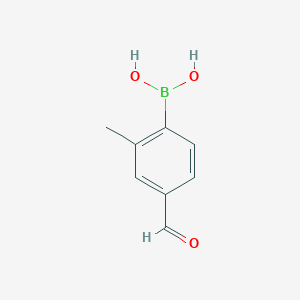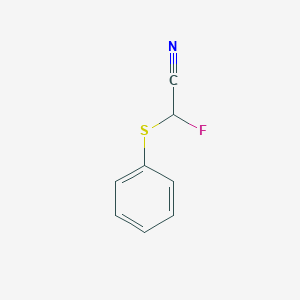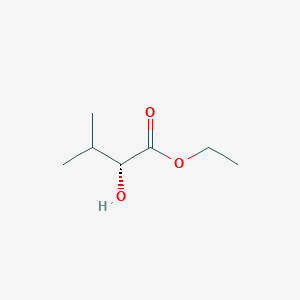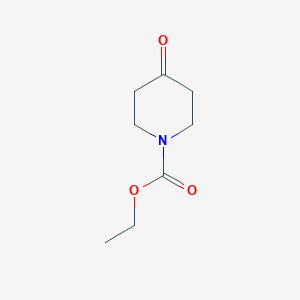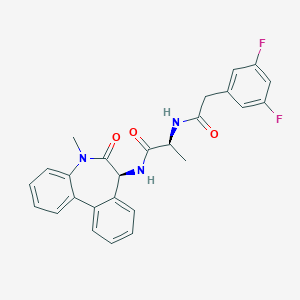
Iminostilbene
Descripción general
Descripción
Iminoestibeno, también conocido como 5H-dibenz[b,f]azepina, es un compuesto químico con la fórmula molecular C14H11N. Es un compuesto heterocíclico que consiste en dos anillos de benceno fusionados a un anillo de azepina. El iminoestibeno es un intermedio clave en la síntesis de varios productos farmacéuticos, incluyendo carbamazepina y oxcarbazepina, que se utilizan como anticonvulsivos .
Rutas de Síntesis y Condiciones de Reacción:
Reordenamiento Intramolecular: Un método implica una reacción de reordenamiento intramolecular de 1-fenilindol en un sistema ácido utilizando ácido sulfúrico, ácido fosfórico, ácido polifosfórico o compuestos polifosfatos.
Deshidrogenación Catalítica: Otro método utiliza iminodibencilo como materia prima.
Métodos de Producción Industrial:
- La producción industrial de iminoestibeno a menudo implica el método de bromación, donde el iminodibencilo se somete a acilación, bromación, deshidrobromación y posterior acilación. este método tiene inconvenientes como bajas tasas de conversión e impacto ambiental debido al uso de bromo .
Tipos de Reacciones:
Oxidación: El iminoestibeno puede sufrir reacciones de oxidación para formar varios derivados.
Reducción: Las reacciones de reducción pueden convertir el iminoestibeno en diferentes formas reducidas.
Sustitución: El iminoestibeno puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Agentes Reductores: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores típicos.
Reactivos de Sustitución: Los halógenos y otros electrófilos se utilizan a menudo en reacciones de sustitución.
Productos Principales:
Aplicaciones Científicas De Investigación
El iminoestibeno tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos.
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción del iminoestibeno y sus derivados, como la carbamazepina, implica la inhibición de los canales de sodio dependientes de voltaje. Esto estabiliza las neuronas hiperexcitadas y suprime la propagación de impulsos excitatorios. Además, inhibe la recaptación presináptica de adenosina, mejorando la modulación inhibitoria presináptica de la liberación de neurotransmisores excitatorios .
Compuestos Similares:
Carbamazepina: Un derivado carbamilado del iminoestibeno, utilizado como anticonvulsivo y estabilizador del estado de ánimo.
Oxcarbazepina: Un análogo de 10-ceto de la carbamazepina, con efectos terapéuticos similares.
Deprimida: Otro compuesto basado en la estructura de dibenzazepina, utilizado como antidepresivo.
Singularidad:
- El iminoestibeno sirve como un intermedio crucial en la síntesis de estos productos farmacéuticos, destacando su importancia en la química medicinal. Su estructura única permite la formación de varios derivados con importantes aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
Iminostilbene has been identified as a modulator of the enzyme pyruvate kinase isozyme type M2 (PKM2) . PKM2 is a key enzyme in glycolysis, a fundamental biochemical reaction in cells . This compound binds to PKM2 in a dose-dependent manner , indicating a direct interaction between the compound and the enzyme.
Cellular Effects
In cellular models, this compound has been shown to have significant effects on macrophages, a type of white blood cell . It inhibits the transcription and expression levels of inflammatory cytokines in these cells . This suggests that this compound can influence cell function by modulating inflammatory responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PKM2 . By binding to PKM2, this compound reduces the expression of PKM2, which in turn reduces the expression of HIF1α and the phosphorylation of STAT3 . These changes at the molecular level contribute to the compound’s anti-inflammatory effects.
Temporal Effects in Laboratory Settings
Thermodynamic and structural properties of this compound have been studied using various techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), powder X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) . These studies reveal that strong sublimation of this compound is observed at temperatures even tens of degrees lower than its melting point .
Metabolic Pathways
This compound is metabolized in the liver via the epoxide-diol pathway . The main metabolite is pharmacologically active . Cytochrome P-450 3A4 is the major isoform responsible for this metabolism .
Comparación Con Compuestos Similares
Carbamazepine: A carbamylated derivative of iminostilbene, used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: A 10-keto analog of carbamazepine, with similar therapeutic effects.
Depramine: Another compound based on the dibenzazepine structure, used as an antidepressant.
Uniqueness:
- This compound serves as a crucial intermediate in the synthesis of these pharmaceuticals, highlighting its importance in medicinal chemistry. Its unique structure allows for the formation of various derivatives with significant therapeutic applications .
Propiedades
IUPAC Name |
11H-benzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGTWRLJTMHIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871625 | |
| Record name | Iminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256-96-2 | |
| Record name | Dibenz[b,f]azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000256962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iminostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-dibenz[b,f]azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J411KQJ8C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some efficient methods for synthesizing iminostilbene?
A1: Several methods exist for synthesizing this compound, including:
- One-step synthesis from 2-aminostilbene: This method utilizes anhydrous phosphoric acid and achieves a high yield of over 95%. []
- Reaction of o-toluidine and o-halotoluene: This "one-pot" method, catalyzed by a copper compound and L-proline in the presence of alkali, offers a simplified route with a yield exceeding 40%. []
- Intramolecular rearrangement of 1-phenylindole: This one-step method, conducted in an acidic system using sulfuric acid, phosphoric acid, or polyphosphoric acid, provides a concise route with a yield of up to 48%. []
- Catalytic dehydrogenation of iminodibenzyl: This method utilizes oxides-containing iron catalysts in the presence of steam and can achieve selectivities to this compound up to 94.9% at 90.4% iminodibenzyl conversion. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound (5H-dibenz[b,f]azepine) has the molecular formula C14H11N and a molecular weight of 193.24 g/mol.
Q3: How is this compound structurally characterized?
A3: this compound can be characterized using various spectroscopic techniques like NMR spectroscopy and mass spectrometry. Gas chromatography, coupled with mass spectrometry, has been employed to identify this compound and its metabolites in biological samples. []
Q4: Does this compound exhibit aggregation-induced emission (AIE)?
A4: While this compound itself doesn't display AIE, derivatives functionalized with specific donor groups, like in compound 2 (4‐(1,3‐dimethyl‐2,3‐dihydro‐1H‐benzimidazol‐2‐yl)‐dibenzazepine), exhibit AIE characteristics and demonstrate viscosity sensitivity. []
Q5: Can this compound be utilized in organic light-emitting devices (OLEDs)?
A5: Derivatives of this compound, like those incorporating benzothiadiazole, show potential as blue emitters in OLED devices. []
Q6: Is this compound used as a catalyst?
A6: While not typically used as a catalyst itself, this compound's synthesis often involves catalysts. For instance, the dehydrogenation of iminodibenzyl to this compound can be catalyzed by iron oxide/potassium salt catalysts. []
Q7: Have computational methods been used to study this compound?
A7: Yes, computational chemistry tools have been applied to investigate this compound. Quantum chemical calculations were used to study the antioxidant properties of this compound and related compounds, revealing their ability to transform into planar configurations upon radical formation. [] Molecular docking studies have also been used to understand the interaction of this compound derivatives with biological targets like GABA(A) receptors, providing insights into their potential anti-anxiety effects. []
Q8: How do structural modifications of this compound affect its biological activity?
A8: Research suggests that substituting this compound at the 4-position with chlorine or a methyl group freezes the butterfly motion of the tricyclic ring system, potentially impacting its interaction with biological targets. [] Furthermore, studies on 4-substituted pirenzepine/telenzepine analogs, derived from this compound, revealed that specific atropisomers exhibit varying affinities towards the M1 muscarinic receptor. []
Q9: What is known about the stability of this compound?
A9: this compound derivatives, particularly those with N-acyl or N-aroyl substituents, undergo photochemical cyclodimerisation upon exposure to UV light, forming cyclobutane dimers. [] This sensitivity to light highlights the importance of considering storage conditions to prevent degradation.
Q10: What are the metabolic pathways of this compound in biological systems?
A10: this compound is metabolized via epoxidation of the ethylenic linkage when reacting with Fenton's reagent (Fe(II)/H2O2), a model system for cytochrome P450 activity. [] This metabolic route leads to the formation of 9-acridinecarbaldehyde, further oxidized to 9-acridone. []
Q11: Is this compound toxic? What are the safety concerns?
A11: this compound is a precursor to carbamazepine, an anticonvulsant drug. While generally considered safe for therapeutic use, carbamazepine is associated with several adverse effects, including hematological disorders. [, ] Research suggests that carbamazepine's metabolism by neutrophils leads to the formation of reactive metabolites, such as 9-acridine carboxaldehyde, which can covalently bind to cellular components, potentially contributing to toxicity. []
Q12: What analytical techniques are used to quantify this compound?
A12: Gas chromatography, particularly when coupled with mass spectrometry, is a commonly employed technique for detecting and quantifying this compound, especially in the context of pharmaceutical preparations and biological samples. [] High-performance liquid chromatography (HPLC) methods have also been developed and validated for determining this compound and related impurities in pharmaceutical formulations. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



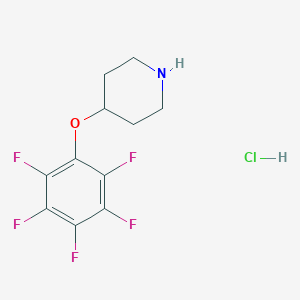
![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)


![2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI)](/img/structure/B142560.png)
![N-[4-(trifluoromethyl)phenyl]guanidine](/img/structure/B142564.png)
